5-Hexen-3-YN-2-OL, 2-methyl-

CAS No.: 690-94-8

Cat. No.: VC3759804

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690-94-8 |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| IUPAC Name | 2-methylhex-5-en-3-yn-2-ol |

| Standard InChI | InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3 |

| Standard InChI Key | OYWGYGPXPDGOGH-UHFFFAOYSA-N |

| SMILES | CC(C)(C#CC=C)O |

| Canonical SMILES | CC(C)(C#CC=C)O |

Introduction

Physical and Chemical Properties

Basic Physical Properties

5-Hexen-3-YN-2-OL, 2-methyl- is characterized by a molecular formula of C7H10O and a molecular weight of 110.15 g/mol . At standard conditions, it exists as a liquid with distinctive physical characteristics. The compound's physical state and properties are influenced by the presence of its functional groups, particularly the hydroxyl group which enables hydrogen bonding. This feature contributes to its solubility profile in various solvents, with enhanced solubility in polar solvents compared to non-polar alternatives. The pure compound typically achieves a purity level of approximately 95% in commercial research-grade preparations.

Structural Characteristics

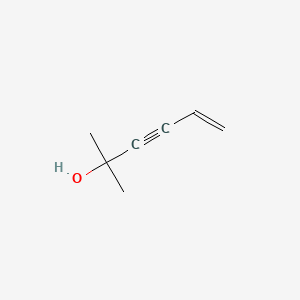

The molecular structure features a central carbon backbone with multiple functional groups. The tertiary alcohol group is positioned at C-2 with methyl substitution, while the carbon-carbon triple bond (alkyne) connects C-3 and C-4, and the terminal carbon-carbon double bond (alkene) is located between C-5 and C-6 . This arrangement of functional groups creates a molecule with several reactive centers that can participate in various chemical transformations. The proximity of these functional groups to each other also introduces interesting electronic effects that influence the compound's reactivity patterns and stability.

| Property | Value |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| CAS Number | 690-94-8 |

| Physical State | Liquid |

| Functional Groups | Tertiary alcohol, alkyne, alkene |

| Typical Purity | 95% |

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that aid in its identification and structural confirmation. In infrared spectroscopy, distinctive absorption bands appear for the hydroxyl group, carbon-carbon triple bond, and carbon-carbon double bond. The nuclear magnetic resonance (NMR) spectrum displays signals corresponding to the vinyl protons, methyl groups, and the hydroxyl proton, with coupling patterns that reflect the structural arrangement of these functional groups. These spectroscopic properties serve as important diagnostic tools for confirming the identity and purity of the compound in research settings.

Nomenclature and Structural Variants

Systematic and Common Names

The compound is known by several names in the scientific literature, reflecting different naming conventions and historical contexts. The systematic IUPAC name is 5-Hexen-3-yn-2-ol, 2-methyl-, but it is also commonly referred to as 2-Methyl-5-hexen-3-yn-2-ol or 2-Methyl-3-hexyn-5-en-2-ol . These variations in nomenclature highlight the different approaches to naming complex organic molecules with multiple functional groups. The naming conventions prioritize different aspects of the molecular structure, such as the carbon chain length or the positioning of functional groups.

Alternative Designations and Synonyms

The compound has acquired several synonyms over years of research, including:

-

1,1-Dimethylbut-4-en-2-yn-1-ol

-

4-Penten-2-yn-1-ol, 1,1-dimethyl-

-

5-Methyl-1-hexen-3-yn-5-ol

-

Balsamine N

-

Balzamin N

-

Dimethyl(vinylethynyl)carbinol

-

Nazarov carbinol

The variety of synonyms reflects the compound's history in chemical research and the different contexts in which it has been studied. Some names emphasize functional group arrangement while others reference researchers who made significant contributions to its study or applications.

Related Compounds and Derivatives

A structurally related compound is 5-Methyl-5-hexen-3-yn-2-ol (CAS: 68017-33-4), which differs in the position of the methyl substituent . Another important derivative is 5-Hexen-3-yn-2-ol, 2-methyl-, acetate (CAS: 13043-77-1), which is the acetylated form of the parent compound . This acetate derivative has a molecular formula of C9H12O2 and a molecular weight of 152.193 g/mol . These related compounds share core structural features but exhibit different chemical properties and reactivities due to variations in substitution patterns or functional group modifications.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 5-Hexen-3-yn-2-ol, 2-methyl- | 690-94-8 | C7H10O | 110.15 g/mol |

| 5-Methyl-5-hexen-3-yn-2-ol | 68017-33-4 | C7H10O | 110.15 g/mol |

| 5-Hexen-3-yn-2-ol, 2-methyl-, acetate | 13043-77-1 | C9H12O2 | 152.193 g/mol |

Chemical Reactivity and Transformations

General Reactivity Patterns

5-Hexen-3-YN-2-OL, 2-methyl- demonstrates rich chemical reactivity due to its multiple functional groups. The tertiary alcohol can participate in reactions typical of alcohols, including dehydration, esterification, and oxidation processes. The alkyne moiety can undergo addition reactions, reduction, and metal-catalyzed coupling reactions. Meanwhile, the terminal alkene can participate in addition reactions, epoxidation, hydroboration, and other transformations common to carbon-carbon double bonds . This multifunctional reactivity makes the compound particularly valuable in synthetic organic chemistry, where selective transformations of specific functional groups can lead to diverse molecular architectures.

Specific Reaction Mechanisms

A notable reaction of this compound involves its interaction with peroxides and hydrogen peroxide to form hydroxyl radicals. This reaction is mediated by copper(II) ions, with the kinetic parameters influenced by the concentration of cuprate ions . The mechanism likely involves coordination of the copper to the alkyne functionality, followed by electron transfer processes that facilitate the formation of reactive radical species. These radical-generating capabilities may contribute to the compound's biological activities and potential applications in synthetic methodologies involving radical intermediates.

Hydrolysis Reactions

5-Hexen-3-YN-2-OL, 2-methyl- is documented as a hydrolysis product of phosphine and vinylic phosphites . This relationship indicates its potential formation through phosphorus-containing intermediates and suggests possible synthetic routes for its preparation. The hydrolysis reaction likely proceeds through nucleophilic attack of water on the phosphorus-containing precursor, followed by elimination steps that generate the unsaturated alcohol structure. Understanding these hydrolysis pathways provides insight into both the compound's synthesis and its potential degradation mechanisms in aqueous environments.

Synthesis Methods and Preparation

Synthetic Routes

Biochemical Activities and Mechanisms

Interactions with Biomolecules

5-Hexen-3-YN-2-OL, 2-methyl- demonstrates significant interactions with various biological molecules. It can interact with enzymes, proteins, and other biomolecules, potentially affecting their structure and function. One documented interaction involves its participation in reactions for deprotection of the acetylene moiety using strong bases, which suggests potential applications in biochemical transformations involving protected functional groups. The compound's structural features, particularly the hydroxyl group and unsaturated carbon-carbon bonds, provide multiple sites for hydrogen bonding, hydrophobic interactions, and covalent modifications with biological macromolecules.

Cellular Effects and Signaling Pathways

At the cellular level, the compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its interaction with specific signaling molecules can alter the phosphorylation status of key proteins, thereby affecting downstream signaling cascades. These molecular interactions can lead to changes in cellular behavior, including modifications to metabolic pathways, alterations in gene expression patterns, and modulation of cell growth or differentiation processes. The specificity of these effects would depend on the concentration of the compound, cell type, and presence of other signaling molecules in the cellular environment.

Enzyme Inhibition and Activation

5-Hexen-3-YN-2-OL, 2-methyl- can function as either an enzyme inhibitor or activator depending on the specific context of the reaction. Its molecular mechanism often involves forming covalent bonds with enzyme active sites, which can lead to changes in enzyme conformation and activity. This ability to modulate enzymatic function suggests potential applications in biochemical research and possibly in the development of research tools for studying enzyme mechanisms. The compound's inhibitory or activatory effects would be determined by the specific structural features of the target enzyme and the particular binding mode of the compound within the enzyme's active site or allosteric regions.

Research Applications and Future Directions

Current Research Interests

The unique structural features and reactivity patterns of 5-Hexen-3-YN-2-OL, 2-methyl- make it a compound of interest in several research areas. Its ability to participate in various chemical transformations suggests applications in synthetic organic chemistry, particularly in the development of multifunctional building blocks. The compound's biochemical activities, including its interactions with enzymes and cellular pathways, indicate potential uses in biochemical research and possibly in the development of chemical probes for studying biological systems.

Synthetic Applications

As a multifunctional compound with alkyne, alkene, and alcohol groups, 5-Hexen-3-YN-2-OL, 2-methyl- serves as a valuable synthetic intermediate. The compound's involvement in reactions with peroxides and hydrogen peroxide to form hydroxyl radicals, mediated by copper(II) ions , suggests potential applications in radical chemistry and oxidation processes. These reactions could be harnessed for the synthesis of more complex molecules or for the development of new synthetic methodologies involving radical intermediates.

Analytical Considerations

For research applications, analytical methods for the detection and quantification of 5-Hexen-3-YN-2-OL, 2-methyl- are important. Spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry would likely be employed for structural confirmation and purity assessment. Chromatographic methods, including gas chromatography and high-performance liquid chromatography, would be valuable for separation and quantitative analysis of the compound in complex mixtures or reaction products. The development of sensitive and selective analytical methods would support further research on this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume